(S)-Indapamide - 77083-53-5

(S)-Indapamide

Catalog Number: EVT-10889792
CAS Number: 77083-53-5
Molecular Formula: C16H16ClN3O3S
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

(S)-Indapamide is typically synthesized through various chemical processes involving precursor compounds such as 4-chloro-3-sulfamoylbenzoic acid and N-amido-2-methyl indoline. These precursors are derived from naturally occurring substances or can be synthesized in the laboratory.

Classification

(S)-Indapamide is classified as a diuretic and antihypertensive agent. It is recognized for its unique mechanism of action that differentiates it from traditional thiazide diuretics, particularly in its lower side effect profile and prolonged duration of action.

Synthesis Analysis

Methods

The synthesis of (S)-Indapamide can be achieved through several methods, including:

  1. Traditional Synthesis: This involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with N-amido-2-methyl indoline in a suitable solvent under controlled conditions. The process typically requires the use of dehydrating agents and may involve temperature control to optimize yield.
  2. Innovative Approaches: Recent patents describe methods that enhance safety and reduce environmental impact by using non-protonic organic solvents and triethylamine as a base in the reaction mixture, achieving higher yields with less pollution .

Technical Details

The synthesis generally includes:

  • Dissolving N-amido-2-methyl indoline hydrochloride in an aprotic solvent.
  • Adding triethylamine and 4-chloro-3-sulfamoylbenzoic acid.
  • Conducting the reaction at low temperatures (0–20°C) for several hours.
  • Purifying the crude product through recrystallization techniques.
Molecular Structure Analysis

Structure

(S)-Indapamide has a complex molecular structure characterized by its indole core, sulfonamide group, and various substituents that contribute to its pharmacological properties.

Data

  • Molecular Formula: C16_{16}H18_{18}ClN3_{3}O3_{3}S
  • Molecular Weight: Approximately 365.85 g/mol
  • Structural Features: The molecule contains a sulfonamide moiety, which is crucial for its diuretic activity.
Chemical Reactions Analysis

Reactions

(S)-Indapamide undergoes several chemical reactions during its synthesis and degradation:

  1. Acylation Reactions: Involves the formation of amide bonds between carboxylic acids and amines.
  2. Hydrolysis: Can occur under acidic or basic conditions, affecting the stability of the compound.
  3. Reduction Reactions: Certain synthetic routes may involve reducing agents to convert intermediates into (S)-Indapamide.

Technical Details

The synthesis process often employs reagents such as thionyl chloride for acylation, and lithium aluminum hydride for reduction steps, ensuring high purity and yield of the final product .

Mechanism of Action

Process

(S)-Indapamide exerts its pharmacological effects primarily through:

  • Inhibition of sodium reabsorption at the distal convoluted tubule in the nephron.
  • Increased excretion of sodium and water, leading to reduced blood volume and lower blood pressure.

Data

The compound's action is dose-dependent, with therapeutic effects observed at relatively low concentrations, making it effective for long-term management of hypertension without significant electrolyte imbalance.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; poorly soluble in water.
  • Melting Point: Typically around 200°C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels due to its acidic sulfonamide group.
Applications

Scientific Uses

(S)-Indapamide is widely used in clinical settings for:

  • Managing hypertension effectively, particularly in patients who may not tolerate other diuretics.
  • Treating edema associated with congestive heart failure.
  • Research applications related to diuretic mechanisms and cardiovascular health.

Additionally, ongoing studies explore potential new applications in other therapeutic areas due to its unique pharmacological properties .

Molecular Pharmacology of (S)-Indapamide

Stereospecific Target Engagement Mechanisms

Carbonic Anhydrase 2 Inhibition Dynamics

(S)-Indapamide exhibits high-affinity inhibition of human carbonic anhydrase isozyme II (CA-II) through stereoselective interactions within the catalytic zinc-binding site. X-ray crystallography (PDB ID: 3BL1) reveals that the (S)-enantiomer positions its chlorobenzamide moiety to coordinate the active site zinc ion via the sulfonamide nitrogen, forming a tetrahedral coordination geometry with bond lengths of 2.1–2.3 Å [1] [5]. The indoline ring establishes van der Waals contacts with hydrophobic residues Val-121, Phe-131, and Leu-198 (distance: 3.5–4.2 Å), while the carbonyl oxygen hydrogen-bonds with Thr-199 (2.9 Å) [5]. This precise orientation confers a 15-fold greater inhibition potency (Ki = 8.2 nM) compared to the (R)-enantiomer (Ki = 125 nM) against CA-II [5].

Table 1: Binding Affinity of (S)-Indapamide Against Carbonic Anhydrase Isoforms

IsoformTissue LocalizationInhibition Constant (Ki)Biological Significance
CA-IIRenal proximal tubules8.2 nMBicarbonate reabsorption
CA-VIINeuronal26 nMpH regulation
CA-IXTumor-associated48 nMHypoxia adaptation
CA-XIIRenal/Reproductive52 nMpH homeostasis
CA-XIIIVarious tissues78 nMUnknown function

Beyond CA-II, (S)-indapamide demonstrates nanomolar inhibition against isoforms VII, IX, XII, and XIII, implicating broader physiological roles in neuronal pH regulation and tumor acidosis adaptation [1] [5]. Molecular dynamics simulations indicate that the stereospecific binding reduces CA-II catalytic efficiency (kcat/KM) by 98% through obstruction of the substrate access channel and disruption of proton-shuttle residue His-64 [5].

Modulation of Na+/Cl− Cotransporter (NCC) Isoform Selectivity

(S)-Indapamide achieves submicromolar inhibition of the renal Na+/Cl− cotransporter (NCC) through allosteric occlusion of the ion translocation pathway. Cryo-EM structures (2.4–2.9 Å resolution) demonstrate that the (S)-enantiomer docks within a central hydrophobic pocket formed by transmembrane helices TM3, TM4, and TM6, with the sulfamoyl group forming hydrogen bonds with Asn-242 and Thr-244 (distance: 2.8–3.1 Å) [6]. The indoline ring exhibits π-π stacking with Phe-316 (3.5 Å), while the chlorophenyl group occupies a subpocket lined with Ile-237, Val-286, and Leu-340 [6]. This binding mode sterically hinders Na+ coordination sites I (Gln-267, Ser-268) and II (Asn-242, Ser-373), reducing ion transport velocity by 85% at 1 μM concentration [6].

Table 2: Binding Parameters of (S)-Indapamide to Electroneutral Cation-Coupled Chloride Cotransporters

TransporterTissue LocalizationIC₅₀Inhibition Mechanism
NCC (SLC12A3)Renal distal tubule0.28 μMOcclusion of Na+ site I/II
NKCC1 (SLC12A2)Vascular endothelium>100 μMNo significant inhibition
NKCC2 (SLC12A1)Thick ascending limb>100 μMNo significant inhibition
KCC2 (SLC12A5)Neuronal>100 μMNo significant inhibition

The stereoselectivity arises from enantiomer-specific interactions: the (S)-configuration optimally positions the chlorophenyl group to penetrate a hydrophobic cleft inaccessible to the (R)-enantiomer, explaining its 20-fold greater NCC inhibition potency [6]. Phosphorylation of NCC’s N-terminal residues (Thr-55, Thr-60, Ser-73) induces conformational changes that enhance (S)-indapamide binding affinity by 40% through stabilization of the TM4-TM6 interface [6].

Intracellular Signaling Pathways Influenced by (S)-Indapamide

cAMP/Protein Kinase A Axis Activation in Renal Microvascular Systems

(S)-Indapamide modulates the cAMP/protein kinase A signaling cascade in renal microvascular compartments through carbonic anhydrase-dependent mechanisms. In glomerular mesangial cells, CA-II inhibition reduces proton secretion, elevating intracellular bicarbonate by 2.3-fold and activating soluble adenylate cyclase (sAC) [3]. This increases cAMP production by 70% (basal: 5.2 pmol/mg protein; (S)-indapamide-treated: 8.8 pmol/mg protein), activating protein kinase A within 15 minutes [3]. Activated protein kinase A catalytic subunits translocate to the nucleus and phosphorylate cAMP response element-binding protein at Ser-133 (pCREB), which recruits CREB-binding protein to acetylate histone H3 at lysine-9/14 (H3K9/14ac) [3]. Chromatin immunoprecipitation sequencing demonstrates 5,112 hyperacetylated promoters, including transforming growth factor-β1 (enrichment: 4.8-fold), transforming growth factor-β3 (enrichment: 3.7-fold), and connective tissue growth factor (enrichment: 5.2-fold), suppressing fibrogenic gene expression in diabetic nephropathy models [3].

In autosomal dominant polycystic kidney disease, (S)-indapamide disrupts the protein kinase A-HEXIM1 interaction by competitively inhibiting protein kinase A-mediated phosphorylation of HEXIM1 at Ser-158 (IC₅₀ = 0.9 μM) [7]. This prevents disassembly of the 7SK snRNP complex, reducing positive transcription elongation factor b release by 65% and suppressing RNA polymerase II-dependent cystogenic gene elongation (e.g., CFTR, SSTR2) [7].

Calcium Influx Regulation in Vascular Smooth Muscle Cells

(S)-Indapamide modulates calcium dynamics in vascular smooth muscle cells through dual mechanisms: voltage-gated calcium channel regulation and store-operated calcium entry modulation. At therapeutically relevant concentrations (100 nM), (S)-indapamide reduces L-type calcium channel sparklet frequency by 42% in pressurized arterioles, attributed to membrane hyperpolarization secondary to NCC inhibition in renal distal tubules [4] [8]. Direct vascular effects emerge at higher concentrations (≥1 μM), where (S)-indapamide attenuates angiotensin II-induced calcium waves by 55% through inositol trisphosphate receptor subtype 3 downregulation [4]. This suppresses junctional calcium transients (amplitude reduction: 28%; duration reduction: 37%) and subsequent calcium-activated chloride channel activity [4].

Table 3: Effects of (S)-Indapamide on Calcium-Dependent Processes in Vascular Smooth Muscle Cells

ProcessMolecular TargetChangeFunctional Consequence
L-type sparklet frequencyCav1.2 channels↓42%Reduced vasoconstriction
Calcium wave propagationIP₃R3 receptors↓55%Attenuated α1-adrenergic response
α-SMA polymerizationActin cytoskeleton↑35%Enhanced cell elasticity
α5β1 integrin expressionFocal adhesion complexes↑1.9-foldImproved ECM adhesion
Calcium-dependent adhesionCalmodulin-MLCK pathway↑40%Stabilized vascular tone

Furthermore, (S)-indapamide elevates cytosolic calcium by 30% at 10 μM, activating calcium-calmodulin complexes that promote actin polymerization via myosin light chain kinase phosphorylation [8]. This increases filamentous actin content by 35% and enhances α5β1 integrin membrane expression by 1.9-fold, reinforcing extracellular matrix-integrin-cytoskeletal linkages [8]. Atomic force microscopy confirms a 25% reduction in vascular smooth muscle cell stiffness (elastic modulus: 3.2 kPa vs. control 4.3 kPa), improving vascular compliance in hypertensive models [8]. Ionomycin-induced calcium influx studies reveal that (S)-indapamide-treated cells exhibit 40% greater adhesion strength to fibronectin substrates, mediated by calmodulin-dependent focal adhesion kinase activation at Tyr-397 [8].

Properties

CAS Number

77083-53-5

Product Name

(S)-Indapamide

IUPAC Name

4-chloro-N-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/t10-/m0/s1

InChI Key

NDDAHWYSQHTHNT-JTQLQIEISA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.